Structural Differentiation from Close Analogs: 4-Thioethermethyl vs. 5-Benzyl and N-Benzyl Substitution Patterns
4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine is structurally distinct from its most closely related commercial analogs: (i) 5-(3,5-dimethoxybenzyl)-1,3-thiazol-2-amine (CAS 923776-31-2), which places the dimethoxybenzyl group directly at the 5-position without a thioether linker; and (ii) N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3), which attaches the dimethoxybenzyl group to the exocyclic 2-amine nitrogen. The target compound uniquely incorporates a thioether (-S-CH₂-) spacer at the 4-position, altering both conformational flexibility and electronic properties relative to these comparators . While direct head-to-head biological data for these specific compounds are absent in the public domain, class-level SAR from 4-arylthiazole-2-amine series demonstrates that 4-substitution versus 5-substitution yields divergent target profiles: 4-arylthiazol-2-amines show acetylcholinesterase inhibition (IC₅₀ = 0.66–29.4 µM) [1], whereas N-substituted thiazol-2-amines frequently target kinase or tubulin sites (IC₅₀ = 0.36–3.51 µM) .
| Evidence Dimension | Substitution position and linker type |
|---|---|
| Target Compound Data | 4-{[(3,5-dimethoxybenzyl)thio]methyl}-substituted; thioether (-S-CH₂-) linker at position 4 |
| Comparator Or Baseline | 5-(3,5-dimethoxybenzyl)-1,3-thiazol-2-amine (direct C-C bond at position 5, no thioether); N-(2,4-dimethoxybenzyl)thiazol-2-amine (N-benzyl substitution on exocyclic amine) |
| Quantified Difference | Structural only; no direct bioactivity comparison available. Class-level IC₅₀ ranges differ by target class (AChE: sub-µM to low µM vs. tubulin/kinase: 0.36–3.51 µM) |
| Conditions | Structural comparison based on CAS registry and vendor catalog data; bioactivity ranges from published 4-arylthiazol-2-amine and N-substituted thiazol-2-amine SAR series |
Why This Matters
Distinct substitution patterns drive divergent biological target engagement, meaning the target compound cannot be functionally replaced by its 5-substituted or N-substituted analogs in any structure-activity relationship study.
- [1] Design, synthesis and evaluation of new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. Bioorg. Med. Chem. 2020. Compound 4f IC50 = 0.66 μM; GPQF-108 IC50 = 29.4 μM against Schistosoma mansoni. View Source
